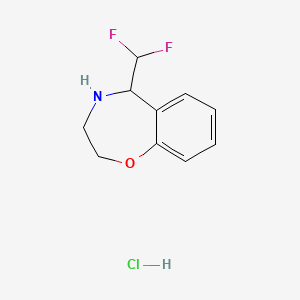
5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride” likely contains a benzoxazepine core structure with a difluoromethyl group attached. The difluoromethyl group is known to modulate lipophilicity and can form hydrogen bonds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, difluoromethylation processes have been developed based on X–CF2H bond formation . These processes have benefited from the invention of multiple difluoromethylation reagents .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has focused on the synthesis of fluorinated arylethers, including compounds related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, demonstrating their potential in producing compounds with functional groups like amide and aldehyde, which are useful in further chemical transformations and applications (Doherty et al., 2003).
Biological Activities and Potential Therapeutic Applications
- Dopaminergic Activity: Compounds structurally related to 5-(Difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride have been synthesized and evaluated for their dopaminergic activity, showing potential as agonists for central and peripheral dopamine receptors. This suggests their possible application in neurological disorders (Pfeiffer et al., 1982).
- Anticancer Activity: Novel synthetic approaches led to compounds with anticancer activity against breast cancer cells. The presence of electron-withdrawing groups on the nitrogen atom of related compounds showed a significant influence on their biological activity, highlighting the importance of chemical modifications in enhancing therapeutic potentials (Díaz-Gavilán et al., 2004).
- Antioxidant Activity: Benzoxazepines and benzodiazepines synthesized in one-pot solvent-free conditions showed potential as antioxidants and lipid peroxidation inhibitors. This demonstrates their possible use in combating oxidative stress-related diseases (Neochoritis et al., 2010).
Novel Synthetic Methods and Chemical Reactions
- One-Pot Synthesis: A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives demonstrates the versatility of related compounds in facilitating efficient chemical syntheses, providing an alternative approach for constructing complex molecules (Shaabani et al., 2009).
Solid-Phase Synthesis
- A solid-phase strategy was developed for synthesizing benzazepine derivatives, showcasing the efficiency of immobilized compounds on resin in drug discovery and development processes. This highlights the compound's role in generating G-protein coupled receptor-targeted scaffolds (Boeglin et al., 2007).
Propiedades
IUPAC Name |
5-(difluoromethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)9-7-3-1-2-4-8(7)14-6-5-13-9;/h1-4,9-10,13H,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJQDKBDRTPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

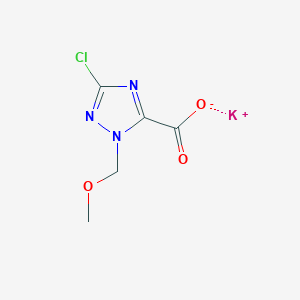

![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]oxazol-2-ylthio)acetamide](/img/structure/B2725690.png)
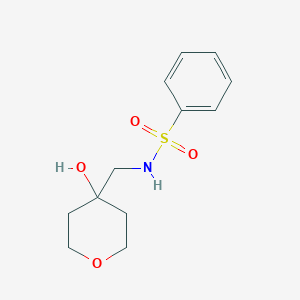
![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![5-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2725696.png)
![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)
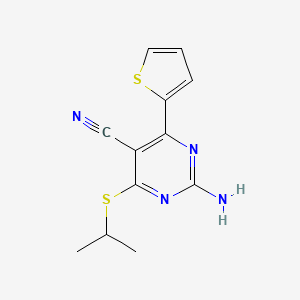

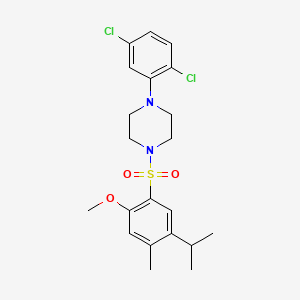

![1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2725707.png)